molecular formula C9H9F2NO3 B2721406 2-Amino-4-(difluoromethyl)-5-methoxybenzoic acid CAS No. 2248377-62-8

2-Amino-4-(difluoromethyl)-5-methoxybenzoic acid

Cat. No. B2721406
CAS RN: 2248377-62-8
M. Wt: 217.172
InChI Key: JQAARUCFYPTMGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(difluoromethyl)-5-methoxybenzoic acid, also known as Diflunisal, is a non-steroidal anti-inflammatory drug that belongs to the salicylate family. It is widely used for the treatment of pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other musculoskeletal disorders. Diflunisal is also known for its antipyretic and analgesic properties.

Mechanism of Action

2-Amino-4-(difluoromethyl)-5-methoxybenzoic acid works by inhibiting the activity of COX-2 enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain, fever, and swelling. By inhibiting the production of prostaglandins, this compound reduces inflammation and pain. This compound also has antipyretic properties, which means it can reduce fever by acting on the hypothalamus in the brain.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain associated with various musculoskeletal disorders. It has also been shown to reduce the accumulation of amyloid beta peptides in the brain, which are involved in the pathogenesis of Alzheimer's disease. This compound has been shown to have a longer half-life than other NSAIDs, which means it can be administered less frequently. However, this compound can cause gastrointestinal side effects such as bleeding and ulceration, especially when used for long-term treatment.

Advantages and Limitations for Lab Experiments

2-Amino-4-(difluoromethyl)-5-methoxybenzoic acid has been widely used in laboratory experiments to study the role of COX-2 enzymes in inflammation and pain. Its selectivity for COX-2 makes it a useful tool for studying the specific effects of COX-2 inhibition. However, this compound can also inhibit COX-1 at higher doses, which can lead to gastrointestinal side effects. This compound has a longer half-life than other NSAIDs, which means it can be administered less frequently in lab experiments.

Future Directions

2-Amino-4-(difluoromethyl)-5-methoxybenzoic acid has shown promise in the treatment of Alzheimer's disease, and further research is needed to explore its potential use in this area. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to explore the potential of this compound in cancer treatment. Additionally, research is needed to explore the potential of this compound in combination with other drugs for the treatment of various musculoskeletal disorders.

Synthesis Methods

2-Amino-4-(difluoromethyl)-5-methoxybenzoic acid can be synthesized by the reaction of 2,4-difluorobenzoyl chloride with 5-methoxyanthranilic acid in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an inert atmosphere. The resulting product is purified by recrystallization from a suitable solvent such as ethanol.

Scientific Research Applications

2-Amino-4-(difluoromethyl)-5-methoxybenzoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a key mediator of inflammation and pain. This compound is a selective COX-2 inhibitor, which means it targets the COX-2 enzyme more specifically than COX-1, thereby reducing the risk of gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of amyloid beta peptides in the brain.

properties

IUPAC Name

2-amino-4-(difluoromethyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c1-15-7-3-4(9(13)14)6(12)2-5(7)8(10)11/h2-3,8H,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAARUCFYPTMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(F)F)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.